Cyclohexanesulfonyl-acetic acid ethyl ester
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Overview
Description
Cyclohexanesulfonyl-acetic acid ethyl ester is an organic compound with the molecular formula C10H18O4S. It is a derivative of sulfonyl acetic acid and is characterized by the presence of a cyclohexane ring attached to a sulfonyl group, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl-acetic acid ethyl ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically occurs under mild conditions and involves the reaction of cyclohexanesulfonyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Cyclohexanesulfonyl-acetic acid and ethanol.
Reduction: Cyclohexanesulfonyl-ethanol.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanesulfonyl-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl-acetic acid ethyl ester involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Cyclohexanesulfonyl-acetic acid ethyl ester can be compared with other sulfonyl and ester compounds:
Cyclohexanesulfonyl chloride: Similar in structure but lacks the ester group, making it more reactive and suitable for different applications.
Ethyl acetate: A simple ester that is widely used as a solvent but lacks the sulfonyl functionality.
Methanesulfonyl-acetic acid ethyl ester: Similar in structure but with a methane group instead of a cyclohexane ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclohexane ring, sulfonyl group, and ester functionality, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-cyclohexylsulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZJGAIWIFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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